molecular formula C24H38N2O4 B1662120 Valbenazine CAS No. 1025504-45-3

Valbenazine

Cat. No.: B1662120
CAS No.: 1025504-45-3
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-CFKGEZKQSA-N
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Description

Valbenazine, sold under the brand name Ingrezza, is a medication primarily used to treat tardive dyskinesia, a neurological disorder characterized by involuntary movements. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor, which helps regulate the release of neurotransmitters such as dopamine .

Mechanism of Action

Target of Action

Valbenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is an integral presynaptic protein that regulates the packaging and subsequent release of dopamine and other monoamines from neuronal vesicles into the synaptic cleft .

Mode of Action

Although the exact mechanism of action of this compound is still unknown, it is thought to be mediated through the reversible inhibition of VMAT2 . This transporter regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release .

Biochemical Pathways

By inhibiting VMAT2, this compound reduces the release of dopamine into the synaptic cleft . This action is believed to alleviate symptoms of tardive dyskinesia, a condition often associated with the use of dopamine receptor-blocking agents .

Pharmacokinetics

This compound is a prodrug which is extensively hydrolyzed to form the active metabolite, [+]-α-dihydrotetrabenazine (DTBZ) . The plasma protein binding of this compound is over 99%, and that of DTBZ is about 64% . The biological half-life of both this compound and DTBZ is between 15 and 22 hours . This compound is primarily excreted in urine (60%) and feces (30%) .

Result of Action

The inhibition of VMAT2 by this compound leads to a decrease in the release of dopamine, which can help manage the symptoms of tardive dyskinesia and chorea associated with Huntington’s disease . This has been demonstrated in multiple clinical trials, including the KINECT-HD Phase 3 study .

Action Environment

Environmental factors such as the presence of strong CYP3A4 or CYP2D6 inhibitors can influence the action of this compound . These inhibitors can increase the exposure of this compound and its active metabolite, potentially affecting the drug’s efficacy and tolerability . Therefore, a baseline electrocardiogram may be warranted in patients with these risk factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valbenazine is synthesized through a multi-step process that involves the esterification of [+]-α-dihydrotetrabenazine (DTBZ) with the amino acid L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Valbenazine undergoes several types of chemical reactions, including hydrolysis and oxidative metabolism.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of this compound is [+]-α-dihydrotetrabenazine (DTBZ), which is the active metabolite responsible for its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of Valbenazine: this compound is unique due to its selective inhibition of VMAT2, which results in fewer side effects and improved tolerability compared to other VMAT2 inhibitors. Its once-daily dosing regimen also offers greater convenience for patients .

Properties

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDGVNQKABXKG-CFKGEZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026306
Record name Valbenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Valbenazine and its active meabolites bind to and inhibit vesicular monoamine transporter 2 (VMAT2)with high selectivity (valbenazine Ki = 150nM, [+]-α-HTBZ Ki = 1.98nM, NBI136110 Ki = 160nM) with no significant binding to VMAT1 (Ki <10microM for each). This prevents the reuptake and storage of monoamine neurotransmitters noradrenaline, dopamine, and serotonin in synaptic vesicles making them vulnerable to metabolism by cytosolic enzymes. The presynaptic release of monoamine neurotransmitters is decreased due to the lack of vesicles with packaged neurotransmitter ready for release into the synapse. Neither valbenazine nor its active metabolite exhibit significant off target binding at dopamine, serotonin, or adrenaline receptors or uptake transporters at 10microM concentrations.
Record name Valbenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1025504-45-3
Record name L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valbenazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valbenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valbenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valbenazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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